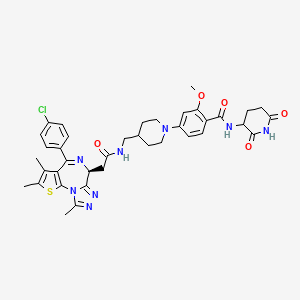

PROTAC BRD4 Degrader-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H41ClN8O5S |

|---|---|

Molecular Weight |

757.3 g/mol |

IUPAC Name |

4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]piperidin-1-yl]-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1 |

InChI Key |

BIVJJLVZJPBUMK-XIJSCUBXSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PROTAC BRD4 Degrader-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of PROTAC BRD4 Degrader-22, a proteolysis-targeting chimera designed to selectively eliminate the BRD4 protein, a key regulator of oncogene expression. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and evaluating this class of targeted protein degraders. Due to the limited public availability of the specific chemical structure for "this compound (Compd 44h)", this guide will utilize the well-characterized and structurally similar BRD4-CRBN PROTAC, dBET6 , as a representative example to illustrate the core principles and experimental data.

Introduction to PROTAC Technology and the Target BRD4

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1]

The target of the PROTAC discussed herein is Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[2] They play a critical role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to the chromatin.[2] BRD4 is particularly implicated in the transcription of key oncogenes such as c-MYC, making it a prime target in various cancers.[3]

The Molecular Mechanism of Action

The action of a BRD4-CRBN PROTAC, such as dBET6, is a catalytic cycle involving several key steps:

-

Ternary Complex Formation : The PROTAC molecule first binds to both the BRD4 protein (via its JQ1-based ligand) and the Cereblon (CRBN) E3 ubiquitin ligase (via its thalidomide-based ligand), forming a key ternary complex (BRD4-PROTAC-CRBN).[4] The stability and conformation of this complex are critical for the efficiency of the degradation process.

-

Ubiquitination : Within the ternary complex, the E3 ligase (part of the larger CRL4CRBN complex) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.

-

Proteasomal Degradation : The resulting polyubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling : After the degradation of BRD4, the PROTAC molecule is released and can engage another BRD4 protein and E3 ligase, continuing its catalytic cycle.

Below is a DOT script representation of this workflow.

Caption: Workflow of PROTAC-mediated BRD4 degradation.

Signaling Pathways Affected by BRD4 Degradation

Degradation of BRD4 leads to the downregulation of its target genes, significantly impacting cancer cell proliferation and survival. A primary downstream effect is the suppression of the c-MYC oncogene. Additionally, BRD4 has been shown to regulate other critical signaling pathways involved in cancer progression.

Caption: Key signaling pathways downstream of BRD4.

Quantitative Analysis of BRD4 Degradation

The efficacy of a PROTAC is determined by several key quantitative parameters. The table below summarizes representative data for the well-characterized BRD4-CRBN PROTAC, dBET6 .

| Parameter | Description | Value | Cell Line / Condition | Citation |

| pDC50 | The negative logarithm of the half-maximal degradation concentration. | 9.2 | MOLT4 (24h) | [5] |

| DC50 | Concentration of PROTAC that induces 50% degradation of the target protein. | ~6 nM | HEK293T (3h) | [6] |

| Dmax | Maximum percentage of target protein degradation achieved. | >97% | HEK293T (3h) | [6] |

| Kd (BRD4 BD1) | Binding affinity of the PROTAC's warhead to the first bromodomain of BRD4. | 46 nM | Fluorescence Polarization | [6] |

Key Experimental Protocols

Verifying the mechanism of action of a BRD4 degrader involves a series of key experiments. Below are detailed methodologies for these essential assays.

Western Blot for BRD4 Degradation

This assay directly measures the reduction in BRD4 protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MOLT4, HEK293T) in 12-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.[8]

-

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the proximity between BRD4 and CRBN induced by the PROTAC.[4]

Protocol:

-

Cell Preparation and Transfection:

-

Use a cell line (e.g., HEK293T) and co-transfect with plasmids expressing NanoLuc®-BRD4 (donor) and HaloTag®-CRBN (acceptor). A 1:100 ratio of donor to acceptor plasmid is often used to minimize donor-only signal.[9]

-

-

Cell Plating:

-

Twenty-four hours post-transfection, plate the cells into a 384-well white assay plate.

-

-

Labeling and Treatment:

-

Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) to the cells.

-

Treat the cells with the PROTAC at various concentrations. To prevent degradation from affecting the ternary complex signal, cells can be pre-treated with a proteasome inhibitor like MG132.[9]

-

-

Detection:

-

Add the NanoBRET® Nano-Glo® Substrate (donor substrate).

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.[10]

-

References

- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dBET6 | Active Degraders: R&D Systems [rndsystems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Ternary Complex Formation [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Ternary Complex Formation with PROTAC BRD4 Degrader-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein. This guide focuses on the ternary complex formation, a critical step in the mechanism of action of PROTACs, with a specific emphasis on PROTAC BRD4 Degrader-22.

This compound is a heterobifunctional molecule that selectively targets Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in regulating gene transcription. Dysregulation of BRD4 has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a compelling therapeutic target. This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of BRD4.

This technical guide provides a comprehensive overview of the core principles of ternary complex formation, quantitative data for BRD4 degraders, detailed experimental protocols for its characterization, and visual representations of the key processes involved.

Mechanism of Action: The Ternary Complex

The formation of a stable ternary complex is the cornerstone of PROTAC efficacy. This complex consists of the target protein (BRD4), the PROTAC molecule (this compound), and an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]). The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome.

The stability and conformation of the ternary complex are influenced by several factors, including the specific protein-protein interactions between the target and the E3 ligase, the length and composition of the PROTAC linker, and the cooperativity of binding. Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, is a key determinant of efficient degradation.

Quantitative Data for BRD4 Degraders

While extensive quantitative data specifically for this compound is not publicly available, the following table summarizes key parameters for well-characterized BRD4 degraders that utilize similar mechanisms. This data provides a valuable reference for understanding the biophysical and cellular properties that govern effective BRD4 degradation. This compound, also known as Compd 44h, has a reported pDC50 of 9.2 in MOLT4 cells after 24 hours of treatment[1].

| Parameter | PROTAC Degrader | Value | Cell Line/Assay Condition | Reference |

| pDC50 | This compound (Compd 44h) | 9.2 | MOLT4 cells, 24 h | [1] |

| DC50 | dBET6 | 8.1 nM | MCF7 cells, 5 h | [2] |

| DC50 | CFT-1297 | 5 nM | HEK293T cells, 3 h | [3] |

| Binary KD (PROTAC to BRD4BD2) | MZ1 | 1-4 nM | SPR, ITC | [4] |

| Binary KD (PROTAC to VHL) | MZ1 | 29-66 nM | SPR, ITC | [4] |

| Ternary Complex KD (VHL-MZ1-BRD4BD2) | MZ1 | 1 nM | SPR | [4] |

| Cooperativity (α) | MZ1 with VHL and BRD4BD2 | 26 | SPR | [4] |

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. KD (dissociation constant) is a measure of binding affinity. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is increased in the presence of the other.

Experimental Protocols

The characterization of ternary complex formation and subsequent protein degradation involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.

Objective: To determine the binding affinities and kinetics of the PROTAC to the target protein and E3 ligase individually (binary interactions) and the stability of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, NTA)

-

Recombinant purified BRD4 (bromodomain) and E3 ligase (e.g., VHL-ElonginB-ElonginC [VCB] complex)

-

This compound

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture)

Protocol:

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface (e.g., with EDC/NHS for a CM5 chip).

-

Inject the purified E3 ligase complex (e.g., VCB) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

Alternatively, for His-tagged proteins, use an NTA sensor chip charged with Ni2+.

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of this compound over the immobilized E3 ligase surface.

-

Monitor the association and dissociation phases.

-

Regenerate the surface between injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 bromodomain and varying concentrations of this compound.

-

Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

-

Monitor the association and dissociation of the ternary complex.

-

Fit the data to determine the kinetic parameters of the ternary complex.

-

-

Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC-BRD4 complex for the E3 ligase. An α > 1 indicates positive cooperativity.

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay allows for the quantitative measurement of protein-protein interactions, including ternary complex formation, in living cells.

Objective: To quantify the formation of the BRD4/PROTAC/E3 ligase ternary complex inside living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-BRD4 and HaloTag®-E3 ligase (e.g., CRBN)

-

Transfection reagent

-

This compound

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

White, opaque 96- or 384-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase expression vectors.

-

Seed the transfected cells into the assay plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the diluted PROTAC to the cells.

-

-

Ligand and Substrate Addition:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to the cells.

-

-

Signal Detection:

-

Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).

Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of binary and ternary complex formation.

Materials:

-

Isothermal titration calorimeter

-

Purified BRD4 (bromodomain) and E3 ligase complex

-

This compound

-

ITC buffer

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

-

Place one binding partner (e.g., the protein) in the sample cell and the other (e.g., the PROTAC) in the injection syringe.

-

-

Binary Titration:

-

Perform a series of injections of the ligand (PROTAC) into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

-

Ternary Titration:

-

To measure the affinity of the ternary complex, pre-saturate the protein in the cell (e.g., E3 ligase) with the PROTAC.

-

Titrate the second protein partner (BRD4) into the PROTAC-E3 ligase binary complex.

-

-

Data Analysis:

-

Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Western Blot for BRD4 Degradation

Western blotting is a standard technique to quantify the reduction in cellular protein levels following PROTAC treatment.

Objective: To determine the dose- and time-dependent degradation of BRD4 induced by this compound.

Materials:

-

Cancer cell line expressing BRD4 (e.g., MOLT4, MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-BRD4 antibody, followed by the HRP-conjugated secondary antibody.

-

Strip and re-probe the membrane with the loading control antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the BRD4 band intensity to the loading control.

-

Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 value.

-

Visualizations

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4 via ternary complex formation.

Experimental Workflow for Assessing Ternary Complex Formation and Degradation

Caption: Workflow for characterization of this compound.

Logical Relationship of Ternary Complex Components

References

The Architecture of Induced Proximity: A Technical Guide to the Structural Biology of BRD4 Degrader Ternary Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of proteins via heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. This approach harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical determinant of a degrader's efficacy is the formation of a stable and productive ternary complex, comprising the target protein, the degrader molecule, and an E3 ubiquitin ligase. Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in numerous cancers, has emerged as a key target for this modality. Understanding the intricate structural details of BRD4 degrader ternary complexes is paramount for the rational design of more potent and selective therapeutics. This technical guide provides an in-depth exploration of the structural biology of these complexes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction: BRD4 as a Therapeutic Target

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in the regulation of gene expression. It recognizes and binds to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci. BRD4 is particularly notorious for its role in driving the expression of oncogenes such as c-Myc, making it a compelling target in oncology. Small molecule inhibitors of BRD4, like JQ1, have shown therapeutic promise by displacing BRD4 from chromatin. However, the development of BRD4-targeting degraders offers a distinct advantage over simple inhibition by leading to the complete removal of the BRD4 protein, potentially mitigating resistance mechanisms and providing a more durable therapeutic effect.

The efficacy of a BRD4 degrader is contingent upon its ability to induce the formation of a productive ternary complex with an E3 ubiquitin ligase. The geometry and stability of this complex are governed by a multitude of factors, including the specific E3 ligase recruited (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL), or DCAF2), the chemical structure of the degrader, and the specific bromodomain of BRD4 being targeted. The concept of "cooperativity" is central to the formation of these complexes, where the binding of the degrader to one protein can either enhance (positive cooperativity) or hinder (negative cooperativity) the binding of the other.

Structural Insights into BRD4 Degrader Ternary Complexes

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided invaluable insights into the molecular architecture of BRD4 degrader ternary complexes. These structures reveal the critical protein-protein and protein-ligand interactions that underpin complex stability and dictate degrader efficacy.

The MZ1:VHL:BRD4-BD2 Archetype (PDB: 5T35)

One of the first and most well-characterized BRD4 degrader ternary complex structures is that of the degrader MZ1, which recruits the VHL E3 ligase to the second bromodomain (BD2) of BRD4. The crystal structure (PDB ID: 5T35) revealed that MZ1 induces a novel protein-protein interface between VHL and BRD4-BD2. The degrader itself adopts a folded conformation, with its JQ1 warhead binding to the acetyl-lysine binding pocket of BRD4-BD2 and its VHL-binding moiety occupying the corresponding pocket on VHL. Crucially, the linker connecting these two warheads is not merely a passive tether but actively participates in stabilizing the complex through interactions with both proteins. This structure provided the first direct evidence of positive cooperativity in ternary complex formation, where the interactions between VHL and BRD4-BD2 enhance the overall stability of the complex.

CRBN-based BRD4 Degrader Complexes

Degraders that recruit the CRBN E3 ligase, such as dBET6 and CFT-1297, have also been structurally characterized. The crystal structure of the dBET6:CRBN:BRD4-BD1 complex (PDB ID: 6BOY) demonstrated a different binding mode compared to the MZ1 complex, highlighting the influence of the E3 ligase and degrader chemistry on the ternary complex architecture. Interestingly, studies with dBET6 have indicated negative cooperativity in the formation of the ternary complex, yet it remains an effective degrader, suggesting that a high degree of positive cooperativity is not always a prerequisite for potent degradation. More recent structures, such as that of CFT-1297 in complex with CRBN and BRD4, continue to expand our understanding of the diverse ways in which these complexes can assemble.

A Novel E3 Ligase for BRD4 Degradation: DCAF2

Recent research has expanded the repertoire of E3 ligases utilized for BRD4 degradation. A cryo-EM structure of a DCAF2:degrader:BRD4 ternary complex (PDB ID: 9c5v) has been determined, opening new avenues for the development of novel degraders with potentially different degradation profiles and selectivity.

Quantitative Analysis of BRD4 Degrader Ternary Complexes

The formation and efficacy of BRD4 degrader ternary complexes can be quantified through various biophysical and cellular assays. This data is crucial for structure-activity relationship (SAR) studies and the optimization of degrader molecules.

| Degrader | E3 Ligase | BRD4 Domain | Technique | Parameter | Value | Reference |

| MZ1 | VHL | BD2 | ITC | Cooperativity (α) | >1 (Positive) | |

| dBET6 | CRBN | BD1 | TR-FRET | Cooperativity (α) | 0.6 (Negative) | |

| dBET6 | CRBN | BD2 | TR-FRET | Cooperativity (α) | 0.2 (Negative) | |

| CFT-1297 | CRBN | BD1 | AlphaLISA | Ternary Complex Formation | Bell-shaped curve | |

| CFT-1297 | CRBN | Full-length BRD4 | Cellular Assay | DC50 | 5 nM | |

| dBRD4-BD1 | CRBN | BD1 | Cellular Assay | DC50 | 280 nM |

Table 1: Quantitative Data for Selected BRD4 Degrader Ternary Complexes. This table summarizes key quantitative parameters for well-characterized BRD4 degraders. ITC (Isothermal Titration Calorimetry) is used to measure binding affinities and cooperativity. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA are proximity-based assays to monitor ternary complex formation. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein in cells.

Experimental Protocols

The study of BRD4 degrader ternary complexes employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification

4.1.1. BRD4 Bromodomains:

-

Clone the desired BRD4 bromodomain (BD1 or BD2) construct into a bacterial expression vector (e.g., pGEX or pET) with an N-terminal affinity tag (e.g., GST or His6).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the protein from the supernatant using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

If necessary, cleave the affinity tag using a specific protease (e.g., TEV or thrombin).

-

Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

4.1.2. E3 Ligase Complexes (e.g., VHL-ElonginB-ElonginC - VBC):

-

Co-express the components of the E3 ligase complex (e.g., VHL, Elongin B, and Elongin C) in a suitable expression system (e.g., insect cells or E. coli).

-

Follow a similar purification strategy as described for BRD4 bromodomains, often involving multiple chromatography steps to ensure the isolation of the fully assembled complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). It is the gold standard for determining cooperativity in ternary complex formation.

-

Prepare purified protein solutions (e.g., BRD4 bromodomain and VBC complex) and the degrader solution in the same dialysis buffer to minimize buffer mismatch effects.

-

Degas all solutions prior to the experiment.

-

For binary binding experiments, titrate the degrader into the protein solution (either BRD4 or the E3 ligase complex).

-

For ternary complex cooperativity experiments, first, saturate one protein with the degrader and then titrate this binary complex into the other protein solution.

-

Analyze the resulting thermograms to determine the binding parameters. Positive cooperativity is indicated by a higher affinity of the second protein for the pre-formed binary complex compared to its affinity for the degrader alone.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used to detect and quantify the formation of ternary complexes in a high-throughput format.

-

Use tagged recombinant proteins (e.g., GST-tagged BRD4 and His-tagged CRBN).

-

Prepare a reaction mixture containing the tagged proteins and the degrader at various concentrations in an appropriate assay buffer.

-

Add AlphaLISA acceptor beads conjugated to an antibody or binding protein that recognizes one of the protein tags (e.g., anti-GST).

-

Add AlphaLISA donor beads that recognize the other protein tag (e.g., anti-His).

-

Incubate the reaction in the dark.

-

If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm.

-

The intensity of the signal is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed, where at high degrader concentrations, the formation of binary complexes outcompetes the formation of the ternary complex, leading to a decrease in the signal (the "hook effect").

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that can be used to monitor the formation of ternary complexes.

-

Label one of the interacting proteins with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). This can be achieved using tagged proteins and fluorescently labeled anti-tag antibodies.

-

In the presence of a degrader that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity.

-

Excitation of the donor fluorophore leads to energy transfer to the acceptor fluorophore, resulting in a specific FRET signal.

-

The ratio of the acceptor to donor emission is measured, which is proportional to the extent of ternary complex formation.

BRD4 Signaling Pathways and the Mechanism of Degradation

BRD4 exerts its oncogenic effects through the regulation of key signaling pathways. Understanding these pathways provides a biological context for the therapeutic rationale of BRD4 degradation.

Figure 1: Simplified BRD4 Signaling Pathways in Cancer. BRD4 binds to acetylated histones and recruits the transcriptional machinery to drive the expression of oncogenes like c-Myc and Jagged1. Elevated c-Myc protein levels promote cell proliferation, while Jagged1 can activate the Notch1 signaling pathway, which has been implicated in cancer cell migration and invasion, leading to metastasis.

The process of BRD4 degradation induced by a PROTAC is a multi-step enzymatic cascade.

Figure 2: General Mechanism of PROTAC-mediated BRD4 Degradation. A PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to BRD4. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BRD4 into small peptides.

Conclusion and Future Directions

The structural and biophysical characterization of BRD4 degrader ternary complexes has been instrumental in advancing the field of targeted protein degradation. The detailed molecular snapshots provided by X-ray crystallography and cryo-EM have illuminated the principles of cooperativity and the critical role of the degrader in orchestrating the assembly of these complexes. The quantitative data derived from biophysical and cellular assays provide a robust framework for the rational design and optimization of next-generation BRD4 degraders.

Future research will likely focus on several key areas. The exploration of novel E3 ligases for BRD4 degradation will continue to expand the therapeutic possibilities and may offer solutions to acquired resistance. A deeper understanding of the dynamic nature of ternary complexes in solution, aided by techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), will provide a more complete picture of their behavior in a physiological context. Furthermore, the development of computational models that can accurately predict the structure and stability of ternary complexes will be crucial for accelerating the discovery of new and improved degrader molecules. Ultimately, the continued integration of structural biology, biophysics, and chemistry will be essential for realizing the full therapeutic potential of BRD4 degradation.

The Advent of Selective BRD4 Degradation: A Technical Guide to BRD4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein modulation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of the discovery and core principles of BRD4-selective PROTACs, a class of molecules with significant therapeutic potential in oncology and other diseases.

The Rationale for Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers. BRD4 plays a crucial role in transcriptional regulation by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] This activity is particularly important for the expression of key oncogenes such as c-MYC, making BRD4 a compelling target for cancer therapy.[3]

Traditional small-molecule inhibitors of BRD4, such as JQ1, function by competitively binding to the bromodomains, displacing BRD4 from chromatin and consequently downregulating the expression of target genes. However, the efficacy of these inhibitors can be limited by factors such as the need for high and sustained occupancy of the target protein and the potential for the development of resistance.

PROTACs overcome these limitations by inducing the degradation of the entire BRD4 protein. This event-driven, catalytic mechanism means that a single PROTAC molecule can induce the degradation of multiple BRD4 proteins, leading to a more profound and durable downstream effect.[4]

The PROTAC Mechanism of Action: A Ternary Complex

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase.[5] The PROTAC acts as a molecular bridge, bringing the E3 ligase into close proximity with BRD4. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD4. Poly-ubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[4][6]

The following diagram illustrates the catalytic cycle of a BRD4-targeting PROTAC:

References

- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Linker Composition in PROTAC Activity: A Technical Guide on BRD4 Degraders

Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a warhead ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The bromodomain and extra-terminal domain (BET) protein BRD4 is a critical epigenetic reader and a high-value cancer target, making it a frequent subject of PROTAC development.[2][3] While the choice of warhead and E3 ligase ligand is fundamental, the linker is not a passive spacer but a critical determinant of PROTAC efficacy, selectivity, and physicochemical properties.[4][5] This technical guide explores the multifaceted role of linker composition on the activity of BRD4 degraders, using a representative model, "BRD4 Degrader-22," to illustrate key structure-activity relationships. We provide quantitative data, detailed experimental protocols, and visualizations to inform the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and BRD4

PROTACs operate via a catalytic mechanism, inducing proximity between a target protein and an E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for degradation by the 26S proteasome.[7] This event-driven pharmacology allows for the degradation of proteins previously considered "undruggable" and can offer sustained target suppression at low doses.[1]

BRD4 is a key transcriptional coactivator whose inhibition has shown therapeutic promise in various cancers. PROTACs that target BRD4, such as ARV-825 and dBET1, have demonstrated potent anti-proliferative effects by inducing its complete degradation.[2][8] The efficacy of these molecules is profoundly influenced by the linker that connects the BRD4-binding warhead (e.g., JQ1) to the E3 ligase ligand (e.g., pomalidomide for Cereblon [CRBN] or a VHL ligand).[6]

The Linker: A Critical Modulator of PROTAC Activity

The linker's primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] Its length, rigidity, and chemical composition dictate the geometry and thermodynamics of this complex, which in turn governs the efficiency of ubiquitination and subsequent degradation.[4][9] An improperly designed linker can lead to steric hindrance, unproductive complex formation, or poor drug-like properties.[10]

Impact of Linker Length

Linker length is a crucial parameter that must be optimized for each target-ligase pair. A linker that is too short may prevent the two proteins from binding simultaneously due to steric clash, while an overly long linker may result in an unstable complex with reduced ubiquitination efficiency, a phenomenon known as the "hook effect."[4][10] The optimal length allows for favorable protein-protein interactions within the ternary complex, enhancing its stability and cooperativity.[6]

Table 1: Effect of Linker Length on BRD4 Degrader-22 Activity (Representative data based on established principles for a CRBN-recruiting PROTAC)

| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Degrader-22-A | PEG 2 | 8 | > 1000 | < 10 |

| Degrader-22-B | PEG 3 | 11 | 50 | 85 |

| Degrader-22-C | PEG 4 | 14 | 8 | > 95 |

| Degrader-22-D | PEG 5 | 17 | 25 | 90 |

| Degrader-22-E | PEG 6 | 20 | 150 | 70 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data reflects the principle that an optimal linker length is required for maximal potency and efficacy.[11]

Impact of Linker Composition and Rigidity

The chemical nature of the linker influences both the biological activity and the physicochemical properties of the PROTAC.

-

Flexibility: Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, provide conformational freedom, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[4] This can be advantageous during initial optimization when the ideal geometry is unknown.

-

Rigidity: More rigid linkers, incorporating elements like piperazine or alkynes, can reduce the entropic penalty of complex formation by pre-organizing the warhead and E3 ligand. This can lead to more potent degraders but requires a better understanding of the required structural conformation.[12]

-

Physicochemical Properties: The linker significantly impacts solubility and cell permeability. Hydrophilic linkers like PEG can improve aqueous solubility, while more hydrophobic alkyl linkers can enhance membrane permeability. A balance is essential for achieving sufficient cellular exposure.[5]

Table 2: Effect of Linker Composition on BRD4 Degrader-22 Properties (Representative data for PROTACs with similar linker lengths)

| PROTAC Variant | Linker Type | Key Feature | DC50 (nM) | Solubility (µg/mL) | Cell Permeability (PAMPA) |

| Degrader-22-C | PEG | Flexible, Hydrophilic | 8 | High | Moderate |

| Degrader-22-F | Alkyl Chain | Flexible, Hydrophobic | 12 | Low | High |

| Degrader-22-G | Piperazine | Rigid | 5 | Moderate | Moderate |

Visualizing the PROTAC Mechanism and Workflow

Diagrams created with Graphviz help to visualize the complex relationships in PROTAC design and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Untitled Document [arxiv.org]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]

- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Targeting Undruggable Proteins: A Technical Guide to BRD4 PROTACs

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with significant efforts directed towards targeting proteins once deemed "undruggable." Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology in this domain. These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides an in-depth technical overview of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers and other diseases.

The PROTAC Mechanism of Action: A Ternary Complex to Degradation

PROTACs are engineered molecules comprising three key components: a ligand that binds to the protein of interest (POI), in this case, BRD4; a ligand that recruits an E3 ubiquitin ligase; and a flexible linker connecting the two. The formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase is the critical event that initiates the degradation process. This proximity induces the E3 ligase to ubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.[1]

BRD4 Signaling Pathways in Disease

BRD4 is a critical regulator of gene expression, primarily by recognizing acetylated histones and recruiting transcriptional machinery to promoters and enhancers. Its dysregulation is a hallmark of many cancers, where it often drives the expression of key oncogenes.[2]

The BRD4/c-MYC Axis

One of the most well-established roles of BRD4 is the regulation of the proto-oncogene c-MYC. BRD4 is enriched at the super-enhancers of the MYC gene, and its inhibition or degradation leads to a significant downregulation of c-MYC expression, resulting in decreased cell proliferation and increased apoptosis in various cancer models.[3][4][5]

BRD4 and NF-κB Signaling

BRD4 also plays a crucial role in inflammatory signaling pathways, particularly the NF-κB pathway. BRD4 interacts with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory and pro-survival genes.[6]

The BRD4/Jagged1/Notch1 Axis in Cancer Metastasis

Recent studies have elucidated a role for BRD4 in promoting cancer cell migration and invasion through the Jagged1/Notch1 signaling pathway. BRD4 directly regulates the expression of Jagged1, a ligand for the Notch1 receptor. Activation of Notch1 signaling is a key driver of metastasis in several cancers, including triple-negative breast cancer.[7][8]

Quantitative Comparison of BRD4 PROTACs

A variety of BRD4-targeting PROTACs have been developed, utilizing different BRD4 ligands, E3 ligase recruiters, and linkers. Their efficacy is typically characterized by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability.

| PROTAC | BRD4 Ligand | E3 Ligase Ligand | Cell Line | DC50 | Dmax | IC50 (Viability) | Reference(s) |

| dBET1 | JQ1 | Thalidomide (CRBN) | MDA-MB-231 | ~60 nM | >90% | - | [9] |

| ARV-825 | OTX015 | Pomalidomide (CRBN) | Burkitt's Lymphoma cells | <1 nM | >90% | - | [10] |

| MZ1 | JQ1 | VHL Ligand | MDA-MB-231 | - | >90% | - | [9] |

| QCA570 | - | - | Bladder Cancer Cells | ~1 nM | >90% | - | [5] |

| Compound 37 | (+)-JQ1 | CRBN Ligand | MDA-MB-231 | 62 nM | >90% | - | [11] |

| Compound 6b | ABBV-075 | Lenalidomide (CRBN) | Basal-like breast cancer cells | ~100 nM | >90% | - | [12] |

| PROTAC 3 | HJB97 | Thalidomide (CRBN) | RS4;11 leukaemia cells | - | >90% at 0.1-0.3 nM | 51 pM | [10] |

| PROTAC 4 | QCA-276 | Lenalidomide (CRBN) | MV-4-11, MOLM-13, RS4;11 | Picomolar range | >90% | 8.3 pM, 62 pM, 32 pM | [10] |

| A-1874 | JQ-1 | Nutlin (MDM2) | Colorectal, melanoma, lung cancer cells | - | 98% at 100 nM | - | [11] |

| DP1 | - | E7820 (DCAF15) | SU-DHL-4 | 10.84 µM | 98% | - | [13] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize BRD4 PROTACs.

Western Blotting for BRD4 Degradation

This protocol is for assessing the extent of BRD4 protein degradation following PROTAC treatment.

Materials:

-

Cell culture reagents

-

BRD4 PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, bortezomib) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-loading control (e.g., β-actin, GAPDH, or α-Tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with increasing concentrations of the BRD4 PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).[9] For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot dose-response curves to determine DC50 and Dmax values.[15]

Cell Viability Assay (CCK-8)

This assay measures the effect of BRD4 PROTACs on cell proliferation and viability.

Materials:

-

Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT, MTS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[16]

-

PROTAC Treatment: After 24 hours, treat the cells with a range of concentrations of the BRD4 PROTAC. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[12]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the induction of apoptosis by BRD4 PROTACs.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the BRD4 PROTAC at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[2][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Synthesis of BRD4 PROTACs: A General Overview

The synthesis of BRD4 PROTACs generally involves the coupling of three key building blocks.[11]

The synthesis typically involves multi-step organic chemistry procedures. For instance, a common strategy is to use amide bond formation to connect the components. This requires that the BRD4 ligand, linker, and E3 ligase ligand each possess appropriate functional groups (e.g., carboxylic acids and amines) for coupling reactions. The choice of linker is crucial as its length and composition can significantly impact the formation and stability of the ternary complex, and consequently, the degradation efficiency.

Overcoming Drug Resistance with BRD4 PROTACs

A significant advantage of PROTACs over traditional small-molecule inhibitors is their potential to overcome drug resistance.[9] Resistance to BRD4 inhibitors can arise from mechanisms such as overexpression of the BRD4 protein. Since PROTACs act catalytically and lead to the elimination of the target protein, they can often remain effective even when the target protein is overexpressed.[9] Furthermore, resistance to PROTACs can emerge through mutations in the E3 ligase. However, the availability of multiple E3 ligases for PROTAC design provides an avenue to circumvent this resistance by switching to a different E3 ligase recruiter.

Future Directions and Conclusion

The development of BRD4 PROTACs represents a paradigm shift in targeting previously intractable oncoproteins. The ability to induce the degradation of BRD4 offers a more profound and sustained inhibition of its downstream signaling pathways compared to conventional inhibitors. As our understanding of the intricate biology of E3 ligases and the principles of ternary complex formation deepens, we can anticipate the design of even more potent, selective, and tissue-specific BRD4 degraders. The ongoing clinical evaluation of several PROTACs underscores the therapeutic promise of this technology. This guide provides a foundational understanding for researchers and drug developers poised to contribute to this exciting and rapidly advancing field.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BRD4 inhibition sensitizes aggressive non-Hodgkin lymphomas to PI3Kδ inhibitors by suppressing PI3K reactivation and c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Initial Biological Evaluation of Novel BRD4 Degraders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential experimental protocols and data analysis techniques for the initial biological characterization of new BRD4-targeting degraders, such as Proteolysis Targeting Chimeras (PROTACs). The systematic evaluation detailed herein is critical for advancing promising lead compounds in the drug discovery pipeline.

Introduction

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are key epigenetic readers that regulate the transcription of crucial oncogenes like c-MYC.[1] Their role in cancer has made them a prime therapeutic target. Unlike traditional inhibitors that merely block a protein's function, heterobifunctional degraders are designed to eliminate the target protein entirely. These molecules consist of a ligand that binds to the protein of interest (BRD4) and another that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This approach can offer a more profound and durable therapeutic effect.[3] A rigorous initial biological evaluation is paramount to confirm the mechanism of action, potency, and cellular activity of novel BRD4 degraders.

Core Experimental Workflow

The initial evaluation of a new BRD4 degrader follows a logical progression from confirming target degradation to elucidating the mechanism and finally assessing the functional cellular consequences.

Caption: High-level experimental workflow for BRD4 degrader evaluation.

Protein Degradation Assessment

The primary goal is to confirm that the compound induces the degradation of BRD4 in a dose- and time-dependent manner. Western blotting is the gold-standard method for this initial assessment.

Experimental Protocol: Western Blot for BRD4 Degradation

-

Cell Seeding: Plate cancer cell lines (e.g., HepG2, MM.1S, bladder cancer cell lines) in 12-well plates and allow them to adhere overnight.[2][4]

-

Compound Treatment: Treat the cells with a serial dilution of the new BRD4 degrader. Include a vehicle control (e.g., DMSO) and a non-degrader BRD4 inhibitor (e.g., JQ1) as a negative control.[2]

-

Incubation: Incubate the cells for a defined period, typically ranging from 3 to 24 hours.[2][3] A 9-hour incubation can be effective for observing degradation.[2]

-

Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for BRD4.

-

Also, probe for a loading control (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.[4]

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Data Analysis: Normalize the BRD4 band intensity to the loading control. Plot the normalized BRD4 levels against the degrader concentration to generate a dose-response curve and calculate the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) using a program like GraphPad Prism.[2][4]

Data Presentation: Degradation Parameters

Summarize the degradation potency and efficacy in a clear, tabular format.

| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Citation |

| QCA570 | 5637 | 9 | ~1 | >90 | [2] |

| dBRD4-BD1 | MM.1S | 24 | 280 | 77 | [5][6][7] |

| CFT-2718 | 293T | 3 | <10 (DC90) | >90 | [3] |

| Degrader 8b | MV-4-11 | 24 | N/A | >75 | [8] |

| CS-JQ1 | MCF7 | 5 | ~100 | >90 | [9] |

Mechanism of Action (MoA) Elucidation

MoA studies are crucial to confirm that the observed BRD4 degradation proceeds through the intended ubiquitin-proteasome pathway and is dependent on the targeted E3 ligase.

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase.[10] This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[2]

Caption: The catalytic cycle of PROTAC-mediated BRD4 degradation.

Experimental Protocols for MoA Assays

These experiments are typically performed by pre-treating cells with an inhibitor before adding the BRD4 degrader. The readout is the level of BRD4 protein, usually measured by Western blot.

-

Proteasome-Dependent Degradation:

-

E3 Ligase-Dependent Degradation:

-

Protocol: To confirm dependency on a specific E3 ligase like Cereblon (CRBN), pre-treat cells with a Nedd8-activating enzyme inhibitor like MLN4924 (which inhibits cullin-RING ligases) or a competing CRBN ligand.[2][3][5][6]

-

Expected Outcome: Blockage of BRD4 degradation indicates that the degrader functions through the intended CRBN-E3 ligase complex.[3]

-

-

Target Engagement Competition:

-

Protocol: Pre-treat cells with an excess of a free BRD4 inhibitor (e.g., JQ1) before adding the degrader.[2]

-

Expected Outcome: The free inhibitor will occupy the BRD4 binding pocket, preventing the degrader from binding. This should rescue BRD4 from degradation, confirming that the degrader's activity requires direct binding to BRD4.[2]

-

Functional Cellular Consequences

After confirming potent and on-target degradation, the next step is to assess the downstream biological effects on cancer cells.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., MOLT4, various SCLC or pancreatic cancer lines) in 96-well opaque plates.[3]

-

Compound Treatment: Treat cells with a range of concentrations of the BRD4 degrader.

-

Incubation: Incubate for a period relevant to cell doubling time, typically 72 hours.[3][11]

-

Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated controls and plot cell viability against drug concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Experimental Protocol: Apoptosis Assay (e.g., Caspase-Glo® 3/7)

-

Procedure: Follow a similar procedure to the cell viability assay (seeding, treatment, incubation).

-

Assay: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7, key executioners of apoptosis.

-

Measurement: Measure the resulting luminescence, which is proportional to the amount of caspase activity and apoptosis.[11]

-

Data Analysis: Compare the luminescence signal in treated cells to that in control cells to assess the induction of apoptosis.

Data Presentation: Cellular Activity

| Compound | Cell Line | Assay | Metric | Value | Citation |

| dBET6 | HepG2 | Protein Degradation | IC50 | 23.32 nM | [4] |

| CFT-2718 | MOLT4 (CRBN+/+) | Cell Viability | IC50 | <10 nM | [3] |

| PLX-3618 | MV-4-11 | Proliferation | EC50 | 0.2 nM | [11] |

| PLX-3618 | MV-4-11 | Apoptosis | EC50 | 0.9 nM | [11] |

BRD4 Signaling and Transcriptional Regulation

BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex, in turn, phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, including those involved in cell proliferation and survival.[1][12] Degrading BRD4 effectively shuts down this signaling axis.

Caption: BRD4's role in activating transcriptional elongation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. plexium.com [plexium.com]

- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Western Blot Protocol for Monitoring PROTAC BRD4 Degrader-22 Activity

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation, specifically utilizing Proteolysis Targeting Chimeras (PROTACs) to degrade Bromodomain-containing protein 4 (BRD4).

Introduction: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to commandeer the cell's natural protein disposal system to eliminate specific proteins of interest.[1] These molecules consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2]

Bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomains and extra terminal) family, is a critical epigenetic reader that plays a key role in transcriptional regulation.[3][4] Its involvement in the expression of key oncogenes, such as MYC, makes it a prime therapeutic target in various cancers.[5] Western blotting is a fundamental and widely used immunoassay to qualitatively and semi-quantitatively measure the levels of a specific protein in a complex mixture, making it an essential tool for validating the efficacy of PROTACs like BRD4 Degrader-22.[6] This protocol provides a detailed methodology for assessing the degradation of BRD4 in cultured cells following treatment with a PROTAC degrader.

Principle of the Assay

This protocol details the use of Western blotting to measure the reduction in BRD4 protein levels in cell lysates after treatment with PROTAC BRD4 Degrader-22. Cells are treated with the degrader over a time course and at various concentrations. Following treatment, total protein is extracted, separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane.[7] The membrane is then probed with specific primary antibodies against BRD4 and a loading control protein (e.g., Vinculin or GAPDH) to normalize for sample loading.[8] Subsequent incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate allows for the visualization and quantification of protein bands.[9] The extent of BRD4 degradation is determined by comparing the normalized band intensity in treated samples to that of vehicle-treated controls.

Mechanism of Action: PROTAC-mediated BRD4 Degradation

References

- 1. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. BRD4 Monoclonal Antibody (2F7E2) (67374-2-IG150UL) [thermofisher.com]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neobiotechnologies.com [neobiotechnologies.com]

- 8. advimmuno.com [advimmuno.com]

- 9. origene.com [origene.com]

Application Notes and Protocols: Generating a Dose-Response Curve for PROTAC BRD4 Degrader-22

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the dose-response curve of PROTAC BRD4 Degrader-22, a proteolysis-targeting chimera designed to induce the degradation of the BRD4 protein. The following sections detail the experimental procedure, data analysis, and visualization of the underlying biological mechanism and workflow.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] this compound is designed to bring the BRD4 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[4][5][6] This targeted protein degradation offers a powerful alternative to traditional inhibition.[7]

Determining the dose-response curve is a critical step in characterizing the potency of a PROTAC. This is typically defined by the DC50 value, which is the concentration of the PROTAC that results in a 50% reduction in the level of the target protein. This compound (also known as Compd 44h) has a reported pDC50 of 9.2 in MOLT4 cells after 24 hours of treatment, which corresponds to a DC50 in the sub-nanomolar range.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

This compound functions by inducing the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3]

Experimental Protocol

This protocol outlines the steps to determine the dose-response curve for this compound by measuring BRD4 protein levels via Western blotting.

Materials:

-

Cell Line: A human cell line expressing BRD4 (e.g., MOLT4, HepG2, MDA-MB-231).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE Gels

-

PVDF Membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-BRD4, Mouse anti-α-Tubulin or anti-GAPDH (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate

-

Imaging System: For chemiluminescence detection.

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range, based on the known pDC50, would be from 0.1 nM to 1000 nM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the PROTAC.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

-

Incubate the cells for a predetermined time, typically between 8 and 24 hours.

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control (α-Tubulin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow Diagram:

Data Presentation and Analysis

The quantitative data obtained from the Western blot analysis should be organized in a clear and structured table. The intensity of the BRD4 band for each concentration is normalized to the intensity of the corresponding loading control band. The percentage of BRD4 remaining is then calculated relative to the vehicle-treated control.

Table 1: Quantitative Analysis of BRD4 Degradation

| PROTAC Concentration (nM) | Normalized BRD4 Intensity | % BRD4 Remaining (relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 100% |

| 0.1 | 0.85 | 85% |

| 1 | 0.45 | 45% |

| 10 | 0.15 | 15% |

| 100 | 0.05 | 5% |

| 1000 | 0.04 | 4% |

Dose-Response Curve Generation: